REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH:4]([N:12]=[N+]=[N-])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[I:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[CH3:1][O:2][C:3](=[O:15])[CH:4]([NH2:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[I:11]
|
Name
|
azido-(2-iodophenyl)-acetic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C1=C(C=CC=C1)I)N=[N+]=[N-])=O
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to reflux
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure and ether (50 mL)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
then is concentrated
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with methylene chloride (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |